1,2-Nonadiene

Description

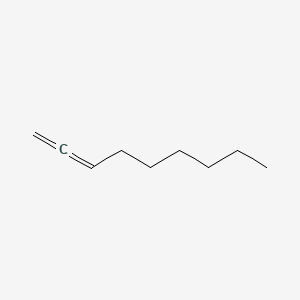

Structure

2D Structure

3D Structure

Properties

CAS No. |

22433-33-6 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h5H,1,4,6-9H2,2H3 |

InChI Key |

BBECVROIQDCRKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Nonadiene and Its Derivatives

Established Laboratory Synthesis Routes

Reductive Transformations of Alkynols and Terminal Alkynes (e.g., 2-Nonyn-1-ol)

The reduction of propargylic alcohol derivatives is a well-established method for generating allenes. For instance, 2-nonyn-1-ol can serve as a precursor to 1,2-nonadiene. lookchem.com One common approach involves the use of lithium aluminum hydride (LiAlH₄). This reaction proceeds through the formation of an aluminum alkoxide intermediate, followed by an SN2' type displacement where a hydride ion attacks the triple bond, leading to the formation of the allene (B1206475).

Another significant method is the partial reduction of internal alkynes. While the Lindlar catalyst typically yields cis-alkenes, the use of sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) at low temperatures selectively produces trans-alkenes from alkynes. masterorganicchemistry.comlibretexts.org This method proceeds via a radical anion intermediate. masterorganicchemistry.com Although primarily used for internal alkynes, modifications of reductive conditions can be applied to functionalized precursors to generate allenes.

Enantiomerically enriched 2,3-allenols can be prepared through the copper(I) bromide-mediated homologation of optically active terminal propargylic alcohols with paraformaldehyde in the presence of diisopropylamine. organic-chemistry.org

Palladium-Catalyzed Synthetic Protocols (e.g., from silylated alkyne precursors)

Palladium catalysis offers a powerful and versatile tool for the synthesis of allenes, including from silyl-substituted precursors. researcher.life A notable method involves the palladium-catalyzed reaction of propargylic disilanes with a palladium-tert-alkyl isocyanide complex, followed by treatment with n-butyllithium (n-BuLi). scispace.com This process operates through an initial intramolecular bis-silylation to generate a four-membered intermediate, which upon ring-opening and subsequent syn-elimination, yields the allene with high enantiospecificity. scispace.com

Furthermore, palladium-catalyzed silylacylation of unactivated allenes using acylsilanes has been developed. researchgate.net This reaction proceeds with complete regioselectivity, where the silyl (B83357) group attaches to the central carbon of the allene, providing access to functionalized alkenylsilane derivatives. researchgate.netrsc.org While this method acts on allenes, related palladium-catalyzed additions to alkynes demonstrate the utility of silyl precursors in C-C and C-Si bond formations. rsc.org Heck-type processes, catalyzed by palladium, can also couple aryl bromides or triflates with alkynes to form allenes. scispace.com

Modified Synthetic Procedures for Allene Preparation

The Crabbé reaction, and its subsequent modifications, represents a cornerstone of terminal allene synthesis. wikipedia.orgchem-station.com Discovered in 1979, the original protocol involved a copper(I) bromide-catalyzed reaction of a terminal alkyne with formaldehyde (B43269) and diisopropylamine. wikipedia.org This method, however, often suffered from narrow scope and variable yields. wikipedia.org

Significant improvements were later developed, notably by Shengming Ma and coworkers, who found that using dicyclohexylamine (B1670486) as the base and modifying the catalyst system could greatly enhance yields and functional group tolerance. nih.govorganic-chemistry.org A highly efficient procedure for converting terminal alkynes to terminal allenes utilizes copper(I) iodide (CuI) as a mediator with dicyclohexylamine and paraformaldehyde in refluxing dioxane. organic-chemistry.orgacs.org This modified protocol has proven effective for a wide range of substrates, tolerating functionalities like hydroxyls, ethers, and amides. organic-chemistry.org

For the synthesis of 1,3-disubstituted allenes, a protocol using zinc iodide (ZnI₂) and morpholine (B109124) has been effective for coupling terminal alkynes with various aldehydes. organic-chemistry.orgchem-station.com

| Method | Precursor(s) | Key Reagents/Catalyst | Product Type | Ref. |

| Crabbé Reaction (Original) | Terminal Alkyne, Formaldehyde | CuBr, Diisopropylamine | Terminal Allene | wikipedia.org |

| Crabbé Reaction (Modified) | Terminal Alkyne, Paraformaldehyde | CuI, Dicyclohexylamine | Terminal Allene | organic-chemistry.org |

| ZnI₂-Promoted Allenation | Terminal Alkyne, Aldehyde | ZnI₂, Morpholine | 1,3-Disubstituted Allene | organic-chemistry.org |

| CdI₂-Promoted Allenation | Terminal Alkyne, Ketone | CdI₂, Pyrrolidine | Trisubstituted Allene | nih.gov |

Novel Approaches and Strategic Developments in Allene Synthesis

Recent advancements in synthetic chemistry have introduced novel strategies for allene synthesis, often focusing on milder conditions and broader substrate scopes. Visible-light photoredox catalysis has emerged as a powerful tool, enabling the synthesis of allenes from precursors like 1,3-enynes, propargylic carbonates, and homopropargylic alcohols under mild conditions, often avoiding the use of costly metals. rsc.org

Radical-mediated transformations also provide a direct pathway to multisubstituted allenes. rsc.org For example, the iron-catalyzed Kumada-type cross-coupling of propargyl halides with alkylmagnesium reagents proceeds via a radical mechanism to form allenes. rsc.org Similarly, cooperative photoredox and nickel catalysis can achieve 1,4-sulfonylarylations of 1,3-enynes to produce functionalized allenes. rsc.org

Considerations for Regioselective and Stereoselective Synthesis of Allene Derivatives

Controlling regioselectivity and stereoselectivity is a formidable challenge in allene synthesis due to the dual reactivity of the cumulated double bonds. rsc.orgd-nb.info In reactions like hydrofunctionalization, the addition of a reagent can occur at different positions, potentially leading to a mixture of products. beilstein-journals.org

The substitution pattern on the allene substrate itself plays a crucial role in directing the regioselectivity of a reaction. rsc.org For instance, in the photocatalytic hydrophosphorylation of allenes, the regioselectivity can be precisely controlled by altering the substituents on the allene. rsc.org

Organic Transformations and Reactivity of 1,2 Nonadiene

Catalytic Functionalization Reactions

Catalytic functionalization reactions of 1,2-nonadiene provide efficient pathways to introduce new functional groups and construct intricate molecular architectures. These methods often exhibit high levels of regio- and stereocontrol, making them powerful tools in modern organic synthesis.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has been extensively utilized to mediate the coupling of this compound with various partners, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through the formation of π-allylpalladium intermediates, which can then undergo further transformations.

A notable application of palladium catalysis is the three-component coupling reaction involving this compound, boronic acids, and imines to synthesize homoallylic amines and α-amino esters. acs.orgorganic-chemistry.orgnih.gov This process, catalyzed by a palladium(II) species such as palladium(II) acetate (B1210297) [Pd(OAc)2] in the presence of a phosphine (B1218219) ligand, allows for the construction of two new carbon-carbon bonds and up to two new stereocenters in a single operation. organic-chemistry.org The reaction couples this compound with a variety of boronic acids and imines, including aliphatic, aromatic, and heteroaromatic derivatives, as well as ethyl iminoacetate. acs.orgorganic-chemistry.orgnih.gov

The proposed mechanism involves the formation of an arylpalladium(II) species from the boronic acid, which then inserts into the allene (B1206475) to generate a π-allylpalladium intermediate. beilstein-journals.org This intermediate subsequently undergoes a nucleophilic attack by the imine to afford the desired homoallylic amine or α-amino ester products. organic-chemistry.org The reaction proceeds under mild conditions with good yields and high diastereoselectivity. acs.org

Table 1: Palladium-Catalyzed Three-Component Coupling of this compound, Phenylboronic Acid, and Imines

| Entry | Imine | Catalyst/Ligand | Product | Yield (%) | Diastereomeric Ratio |

| 1 | N-Benzylidene-aniline | Pd(OAc)2 / P(o-Tol)3 | N-(1,2-diphenylallyl)aniline | 74 | >95:5 |

| 2 | Ethyl iminoacetate | Pd(OAc)2 / S-PHOS | Ethyl 2-amino-3-phenyl-4-nonenoate | 61 | >95:5 |

| 3 | N-(4-Methoxybenzylidene)aniline | Pd(OAc)2 / P(o-Tol)3 | N-(1-(4-methoxyphenyl)-2-phenylallyl)aniline | 54 | >95:5 |

Data sourced from studies on palladium-catalyzed three-component couplings. organic-chemistry.orgacs.orgorganic-chemistry.org

A key aspect of the palladium-catalyzed three-component coupling is the concept of allylpalladium umpolung, or the reversal of polarity of the allylpalladium intermediate. acs.orgnih.gov Typically, π-allylpalladium complexes are electrophilic and react with nucleophiles. However, in this reaction, the allylpalladium intermediate, formed from the insertion of the arylpalladium species into this compound, behaves as a nucleophile, attacking the electrophilic imine. organic-chemistry.orgacs.org This umpolung is induced by the Pd(OAc)2 catalyst in conjunction with commercial phosphine ligands. acs.orgnih.gov This catalytic system is notable for its ability to both assemble the allylpalladium intermediate and facilitate its umpolung, allowing for the nucleophilic allyl transfer to imines. acs.org This strategy provides a convergent and modular method for the regio- and diastereoselective preparation of branched homoallylic amines. acs.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents another important transformation of this compound. This reaction provides a direct and atom-economical route to nitrogen-containing compounds.

Imidotitanium complexes have emerged as effective catalysts for the hydroamination of allenes, including this compound. nih.gov These reactions exhibit complete regiocontrol, a direct result of the regiochemistry of the initial [2+2] cycloaddition between the imidotitanium catalyst and the allene. nih.gov This cycloaddition forms an azametallacyclobutane intermediate where the exocyclic olefin is positioned beta to the metal center. nih.gov Subsequent protonation and elimination steps yield the enamine product, which then tautomerizes to the more stable imine. nih.gov The catalyzed addition of amines like 2,6-dimethylaniline (B139824) to this compound proceeds in good isolated yields. nih.gov

The regiochemical outcome of the hydroamination of this compound can be controlled by the choice of the catalytic system. While imidotitanium catalysts lead to the formation of imine products through a specific regiochemical pathway, palladium-catalyzed intermolecular hydroamination reactions of allenes afford the corresponding allylic amine products. nih.gov This complementary regiochemistry highlights the versatility of catalytic methods in selectively functionalizing the allene moiety of this compound to access different classes of nitrogen-containing compounds. nih.gov The ability to switch between these two regiochemical outcomes is a valuable tool in synthetic planning.

Hydroboration Reactions

The hydroboration of this compound with disiamylborane (B86530), a sterically hindered organoborane, demonstrates a significant degree of selectivity in its reaction. cdnsciencepub.comcdnsciencepub.comwikipedia.org Studies have shown that the boron atom preferentially attacks the least substituted terminal carbon atom of the allene. cdnsciencepub.comcdnsciencepub.com This regioselectivity is largely attributed to steric factors, where the bulky disiamylborane molecule approaches the less sterically hindered end of the allene system. archive.org

In a typical reaction, this compound undergoes complete conversion when treated with disiamylborane. cdnsciencepub.comcdnsciencepub.com The subsequent oxidation of the resulting organoborane intermediate yields a mixture of products. The major products are typically 2-nonen-1-ol (B1606449) and 2-nonanone, with a smaller amount of an olefinic product. cdnsciencepub.com The formation of these products indicates that the electrophilic attack of boron occurs primarily at the C-1 position of the this compound.

The reaction is generally carried out by preparing disiamylborane in situ from 2-methyl-2-butene (B146552) and diborane (B8814927) in a suitable solvent like diglyme. cdnsciencepub.comorgsyn.org The this compound is then added to the solution, and the reaction mixture is allowed to stir at room temperature. cdnsciencepub.com After the hydroboration is complete, the intermediate organoborane is oxidized using an alkaline solution of hydrogen peroxide to yield the final alcohol and ketone products. cdnsciencepub.com

A study on the hydroboration of various acyclic allenes, including this compound, with disiamylborane provided the following product distribution: cdnsciencepub.com

| Product | Boiling Point (°C at 15 mm) | Refractive Index (nD30) | Yield (%) |

|---|---|---|---|

| Olefinic product | 40-42 | - | 21.3 |

| 2-Nonanone | 87-90 | 1.4182 | 16.9 |

| 2-Nonen-1-ol | 107-109 | 1.4461 | 38.6 |

While specific studies on the cobalt-catalyzed hydroboration of this compound are not extensively detailed in the provided search results, the general principles of cobalt-catalyzed hydroboration of allenes and dienes offer significant insights into its potential reactivity. Cobalt catalysts have emerged as effective tools for controlling the regioselectivity and enantioselectivity of hydroboration reactions of unsaturated compounds. mdpi.comsemanticscholar.orgnih.govrsc.orgrsc.org

For internal allenes, cobalt catalysts, particularly those generated from Co(acac)₂ and bisphosphine ligands, can direct the hydroboration to occur at either the alkyl- or aryl-substituted double bond, with the regioselectivity being controlled by the bite angle of the phosphine ligand. semanticscholar.orgrsc.orgrsc.org This suggests that for a monosubstituted allene like this compound, a cobalt catalyst could potentially direct the hydroboration to either the C1-C2 or C2-C3 double bond.

Furthermore, cobalt catalysts have been successfully employed in the regio- and enantioselective 1,2-hydroboration of 1,3-dienes, yielding homoallylic boronates. nih.govacs.orgorganic-chemistry.org This is achieved using chiral phosphinooxazoline-cobalt(II) complexes activated with zinc and NaBARF. nih.govacs.orgorganic-chemistry.org This methodology demonstrates the potential for developing highly selective hydroboration reactions for other diene systems, including allenes like this compound, to produce chiral products. The mechanism for these cobalt-catalyzed reactions is often proposed to involve a Co(I)/Co(III) catalytic cycle. mdpi.com

| Catalyst System | Substrate Type | Selectivity | Key Feature |

|---|---|---|---|

| Co(acac)₂ / Bisphosphine Ligands | Internal Allenes | Regiodivergent | Ligand bite angle controls regioselectivity. semanticscholar.orgrsc.orgrsc.org |

| Chiral Phosphinooxazoline-Cobalt(II) / Zn / NaBARF | 1,3-Dienes | Regio- and Enantioselective (1,2-addition) | Produces chiral homoallylic boronates. nih.govacs.orgorganic-chemistry.org |

Cycloaddition and Photochemical Reactivity

Photochemical reactions involving this compound have been investigated, particularly its photoaddition to aromatic compounds like naphthalene (B1677914). However, studies have shown that the photolysis of naphthalene with this compound did not result in the formation of any addition products. unh.edu This outcome highlights the structural sensitivity of such photochemical reactions. unh.edu In contrast, the photoaddition of 1,2-cyclononadiene (B72335) to naphthalene successfully yields cycloadducts, indicating that the cyclic structure of the allene is crucial for this particular reaction to proceed. unh.edu The lack of reaction with the acyclic this compound suggests that its conformational flexibility may prevent the necessary orientation for cycloaddition with the excited state of naphthalene. unh.edu

Allenes are versatile participants in Diels-Alder reactions, capable of acting as either the dienophile (2π component) or part of the diene (4π component). acs.orgthieme-connect.comorganic-chemistry.org When an allene acts as a dienophile, it reacts with a conjugated diene to form a six-membered ring with an exocyclic double bond. organic-chemistry.org The reactivity in these [4+2] cycloadditions is influenced by the substituents on both the allene and the diene. acs.org

Computational studies have shown that the activation barriers for Diels-Alder reactions involving allenes can be higher than those with corresponding alkenes or alkynes. acs.org The reaction can proceed through either a concerted or a stepwise mechanism, with the latter often involving a diradical intermediate. acs.orgnih.gov Strained allenes, such as cyclic allenes, exhibit enhanced reactivity as dienophiles. acs.orgnih.gov While specific examples of this compound in Diels-Alder reactions were not detailed in the provided results, its general reactivity can be inferred from the behavior of other allenes. As a monosubstituted allene, it would be expected to function as a dienophile in reactions with suitable dienes.

Polymerization Studies of Allenes

The polymerization of allenes, including monoalkylallenes like this compound, has been achieved using various catalytic systems, leading to polymers with interesting structures and properties. researchgate.netecust.edu.cnjst.go.jpd-nb.info

Coordination polymerization of this compound has been successfully carried out using a [(π-allyl)NiOCOCF₃]₂ catalyst. researchgate.netresearchgate.net This method proceeds via a living polymerization mechanism, which allows for the synthesis of soluble polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net This level of control is a significant advantage for producing well-defined polymeric materials.

Iron(II) β-diketiminate pre-catalysts have also been shown to be effective for the polymerization of arylallenes, and this system could potentially be adapted for alkylallenes. d-nb.infonih.gov These reactions are typically rapid at room temperature and can produce high molecular weight polymers. d-nb.infonih.gov

Ziegler-Natta catalysts, such as those based on organoaluminum compounds and vanadium oxytrichloride, have also been used for allene polymerization. tandfonline.com The resulting polyallenes are often highly crystalline. tandfonline.com The general mechanism for diene polymerization with Ziegler-Natta catalysts involves the formation of a π-complex between the monomer and the transition metal center, followed by insertion into the growing polymer chain. orgoreview.com

| Catalyst System | Monomer Example | Polymerization Characteristics | Resulting Polymer Properties |

|---|---|---|---|

| [(π-allyl)NiOCOCF₃]₂ | This compound | Living polymerization, no side reactions. researchgate.netresearchgate.net | Soluble, predictable molecular weight, narrow MWD. researchgate.netresearchgate.net |

| Iron(II) β-diketiminate | Arylallenes | Rapid at room temperature. d-nb.infonih.gov | High molecular weight. d-nb.infonih.gov |

| Ziegler-Natta (e.g., AlR₃/VOCl₃) | Allene | Coordination polymerization. tandfonline.com | Highly crystalline. tandfonline.com |

Coordination Polymerization Utilizing Transition Metal Catalysts (e.g., π-Allylnickel Catalysts)

The coordination polymerization of this compound has been successfully achieved using π-allylnickel catalysts. Specifically, the catalyst [{(-allyl)NiOCOCF₃}₂] has been employed to polymerize various alkylallenes, including this compound. oup.com Research into the polymerization of monoalkylallenes like this compound using [(π-allyl)NiOCOCF₃]₂ (1) has demonstrated that the reaction proceeds through a living process, yielding soluble polymers in high yields with predictable molecular weights and narrow molecular weight distributions. molaid.com

A comparative study of the polymerization rates of different allenes revealed insights into their relative polymerizability. oup.com The polymerization of this compound was found to be slower than that of the cyclic allene 1,2-cyclononadiene but faster than the internal acyclic allene, 2,3-nonadiene. oup.com The first-order kinetic coefficient for the polymerization of this compound was estimated to be 0.80 L·mol⁻¹·h⁻¹, a value significantly lower than that of 1,2-cyclononadiene (340 L·mol⁻¹·h⁻¹). oup.com This living polymerization method also allows for the synthesis of block copolymers. For instance, a block copolymer was synthesized by first polymerizing a borylated allene and then adding this compound to the mixture. doi.org Copolymers of this compound and cyclononadiene have also been synthesized in high yields (up to 97%) using the same π-allylnickel catalyst. polyacs.org

| Catalyst | Monomer(s) | Key Findings | Reference |

| [{(-allyl)NiOCOCF₃}₂] | This compound | Proceeds via a living polymerization mechanism; produces soluble polymers with controlled molecular weights. | molaid.com |

| [{(-allyl)NiOCOCF₃}₂] | This compound, 1,2-Cyclononadiene, 2,3-Nonadiene | Polymerization rate of this compound is slower than 1,2-cyclononadiene but faster than 2,3-nonadiene. | oup.com |

| [{(-allyl)NiOCOCF₃}₂] | Cyclononadiene, this compound | Copolymers obtained in high yield (up to 97%). | polyacs.org |

| π-Allylnickel Catalyst | Borylated Allene, this compound | Successful synthesis of block copolymers. | doi.org |

Acyclic Diene Metathesis (ADMET) Polymerization (general diene context)

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a small volatile byproduct, typically ethylene (B1197577). jove.comlibretexts.org This process is particularly effective for terminal dienes, with 1,8-nonadiene (B1346706) being a classic substrate for demonstrating ADMET polymerization. jove.comlibretexts.orgorgoreview.com The reaction is an equilibrium process; the removal of the gaseous ethylene byproduct from the reaction mixture is crucial to drive the reaction toward the formation of the polymer product. jove.comlibretexts.org

The mechanism involves a transition metal carbene complex, such as a Grubbs catalyst, which reacts with a terminal double bond of the diene monomer. libretexts.org This reaction forms a metallacyclobutane intermediate, which then undergoes ring-opening to generate a new metal-carbene species and release ethylene. jove.com This process repeats, extending the polymer chain with each step. jove.com ADMET is valued for its compatibility with a wide range of functional groups and for producing polymers with well-defined structures. libretexts.orgorgoreview.com The unsaturated bonds remaining in the polymer backbone offer sites for further modifications, such as hydrogenation. jove.comlibretexts.org While ADMET is a powerful tool for polymerizing α,ω-dienes like 1,8-nonadiene, it is not the typical method for polymerizing cumulated dienes such as this compound.

| Feature | Description | Reference |

| Reaction Type | Step-growth condensation polymerization via olefin metathesis. | orgoreview.com |

| Typical Monomers | α,ω-dienes (e.g., 1,8-nonadiene). | jove.comlibretexts.org |

| Catalysts | Transition metal carbene complexes (e.g., Grubbs catalysts). | libretexts.org |

| Byproduct | Ethylene (volatile gas). | jove.com |

| Driving Force | Removal of the ethylene byproduct shifts the equilibrium towards polymer formation. | libretexts.org |

Other Directed Chemical Transformations (e.g., Oxidation, Reduction, Halogenation)

The reactivity of this compound is dominated by its cumulated double bond system (allene), making it susceptible to various addition reactions.

Oxidation: The oxidation of allenic compounds can be achieved with reagents like osmium tetroxide. The osmium tetroxide-catalyzed dihydroxylation of allenic compounds in the presence of N-Methylmorpholine Oxide is a known method that leads to the formation of α-ketols. molaid.com In another context, the palladium-catalyzed Wacker oxidation of the related isomer 1,8-nonadiene is used to synthesize 2,8-nonanedione, although this specific reaction is noted for its lack of selectivity. orgsyn.org

Reduction: The reduction of this compound has been studied using sodium in liquid ammonia (B1221849). acs.org This reaction primarily yields a mixture of cis- and trans-2-nonene. However, the process is characterized by low yields of the desired alkene products due to significant polymerization of the starting allene under the reaction conditions. acs.org

Halogenation: this compound is listed as a potential reactant in condensation reactions with alkyl halides, such as n-propyl bromide, in the presence of a Friedel-Crafts catalyst like aluminum chloride. google.com This type of reaction represents a pathway to form unsaturated halide compounds.

| Transformation | Reagents/Catalyst | Products | Observations | Reference |

| Oxidation | Osmium tetroxide, N-Methylmorpholine Oxide | α-Ketols | General reaction for allenic compounds. | molaid.com |

| Reduction | Sodium, Liquid Ammonia | cis/trans-2-Nonene | Low yield due to polymerization of the allene. | acs.org |

| Halogenation/Condensation | Alkyl halide, Aluminum chloride | Unsaturated halides | Condensation reaction with the allene. | google.com |

Mechanistic Investigations of 1,2 Nonadiene Reactions

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions are pivotal in organic synthesis, transforming simple allenes into complex molecular architectures. unimi.it The versatility of palladium catalysis stems from its ability to participate in various transformations and its high tolerance for different functional groups. diva-portal.org

In many palladium-catalyzed reactions involving 1,2-nonadiene, the catalytic cycle is thought to commence with the formation of a palladium(II) species, often from a palladium(0) precursor via oxidative addition to an organic halide. chim.it A key subsequent step is transmetalation, where an organometallic reagent, such as a boronic acid, transfers its organic group to the palladium center. beilstein-journals.org This is followed by the insertion of the allene (B1206475) into the newly formed palladium-carbon bond. beilstein-journals.org

For instance, in the palladium(II)-catalyzed three-component coupling of boronic acids, this compound, and imines, a proposed mechanism involves a transmetalation step between the palladium(II) complex and a boronic acid. beilstein-journals.org The resulting σ-arylpalladium(II) species then undergoes insertion into the allenic moiety. beilstein-journals.org Computational studies on related allene systems have helped to elucidate these multi-step processes, highlighting the potential for either the transmetalation or the insertion step to be rate-determining, depending on the specific reaction conditions and substrates. rsc.org

A plausible catalytic mechanism for the cross-coupling of two different allenes involves the initial coordination of one allene to the Pd(OAc)2 catalyst, followed by an allenic C-H bond cleavage to create a vinylpalladium intermediate. acs.org The second allene then coordinates to the palladium center, leading to carbopalladation and the formation of a σ-allylpalladium intermediate. acs.org

A central feature of many palladium-catalyzed reactions of allenes, including this compound, is the formation of π-allyl palladium intermediates. chim.itresearchgate.netnih.gov These intermediates are typically generated after the initial carbopalladation of the allene. chim.it The treatment of allenes with certain transition metals can lead to the generation of metal-π-allyl-complexes, which are suitable intermediates for reaction with a nucleophile. chim.it

In domino processes like carboamination, a metal-π-allyl-complex intermediate is formed. unimi.it The subsequent intramolecular nucleophilic attack of an amino group on this π-allyl-complex results in a functionalized heterocycle in a regioselective manner. unimi.it The structure of the π-allyl intermediate is crucial in determining the regiochemical and stereochemical outcome of the reaction. chim.it For example, in the palladium-catalyzed coupling of 3,4-allenamides with aryl halides, the reaction is believed to proceed through a π-allylic palladium intermediate. chim.it The formation and reactivity of these key π-allyl complexes can be facilitated by additives like copper chloride, which not only re-oxidizes Pd(0) but also promotes the formation of the organometallic species. mdpi.com

The generation of π-allyl palladium species can also be achieved reductively from 1,3-dienes by intercepting a Pd-hydride with the diene. nih.gov While this has been explored more with dienes, the underlying principle of forming a reactive π-allyl intermediate is a common thread in palladium catalysis.

Mechanistic Pathways in Allene Hydroamination Catalysis

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines. ilpi.com While the reaction is thermodynamically challenging, catalysts, including those based on early and late transition metals, can facilitate this transformation for allenes like this compound. ilpi.comwikipedia.org

In many catalytic systems, ligand exchange is a crucial step for catalyst activation. For gold-catalyzed hydroamination, for example, simple ligand exchange can occur without the formation of higher coordinate complexes. acs.org In titanium-catalyzed hydroamination, an unusual ligand exchange reaction can lead to the loss of a cyclopentadienyl (B1206354) ligand, generating a highly active monocyclopentadienyltitanium catalyst precursor. nih.gov This highlights that the initially added ligand may not be the one present on the active catalytic species.

Kinetic studies in some gold-catalyzed intermolecular hydroamination of allenes have shown the reaction to be first order in gold and allene, but zero order in the nucleophile. researchgate.net This suggests that the rate-limiting step does not involve the nucleophile and that the active catalyst is a monomeric gold(I) species. researchgate.net In palladium-catalyzed reactions, the addition of phosphine (B1218219) ligands can be crucial, and NMR monitoring has indicated that distinct intermediates with Pd-P bonds are formed. nih.gov

A common mechanistic proposal for early transition metal-catalyzed hydroamination involves the formation of an azametallacyclobutane intermediate. ilpi.comnih.gov This occurs via a formal [2+2] cycloaddition of a metal-imido species with the allene. nih.govscispace.com For titanium-catalyzed systems, the proposed mechanism involves the reversible dissociation of a ligand to generate a base-free imido complex. nih.gov This complex then undergoes a [2+2] cycloaddition with the allene to form an azametallacyclobutane. nih.gov

This intermediate is then rapidly protonated by an amine, leading to a tris(amido)Ti complex. nih.gov Subsequent elimination expels the enamine product and regenerates the active catalyst. nih.gov This mechanistic pathway has been supported by both experimental and theoretical studies. scispace.comnih.gov The protonation of the azametallacyclobutane is a key step in regenerating the catalyst and releasing the final product. unimi.itscispace.com In some platinum-catalyzed systems, the turnover-limiting step has been identified as the protodemetalation of an azaplatinacyclobutane intermediate. acs.org

Mechanistic Insights into Regio- and Stereoselectivity in Allene Transformations

The control of regioselectivity and stereoselectivity is a critical challenge in the functionalization of allenes. unimi.it The formation of a single product isomer is often governed by subtle steric and electronic effects within the reaction mechanism. wikipedia.org

In the hydroamination of substituted allenes catalyzed by certain titanium complexes, complete regiocontrol is observed. nih.gov This is a direct consequence of the regiochemistry of the [2+2] cycloaddition, which places the exocyclic olefin β to the metal center in the resulting metallacycle. nih.gov The steric demands of the ligands can also play a significant role in enhancing regioselectivity by disfavoring the cycloaddition of the metal imido species with the more sterically hindered double bond of the allene. unimi.it

For cobalt-catalyzed hydrovinylation of 1,3-dienes, the regioselectivity (1,4- vs. 1,2-addition) is dependent on the nature of the ligand and the reaction temperature. rsc.org DFT calculations have been employed to understand the origin of stereoselectivity in various transition-metal-catalyzed reactions, often identifying the key stereoselectivity-determining step, such as an alkene insertion or a C-C bond formation step. researchgate.net The axial chirality of allenes can also be transferred to the product, influencing the diastereoselectivity of the functionalization. unimi.it

Photochemical Reaction Mechanisms and Intermediate Characterization

The study of the photochemical reactions of allenes, including this compound, reveals complex pathways that are highly dependent on the reaction conditions, such as the use of sensitizers. While specific, detailed mechanistic investigations exclusively for this compound are not extensively documented in the literature, significant insights can be drawn from studies on analogous structures, particularly its cyclic counterpart, 1,2-cyclononadiene (B72335). The photochemistry of allenes is generally considered an underdeveloped area of research. beilstein-journals.org

Research into allene photochemistry often distinguishes between direct (unsensitized) irradiation and triplet-sensitized reactions, which frequently proceed through different intermediates and yield distinct products. acs.org

Triplet-Sensitized Photochemistry of 1,2-Cyclononadiene

A classic example of triplet-sensitized allene photochemistry is the reaction of 1,2-cyclononadiene. acs.org When irradiated in the presence of benzene (B151609) as a sensitizer, 1,2-cyclononadiene is converted to tricyclo[4.3.0.0²⁹]nonane. acs.org The mechanism for this transformation is proposed to involve a triplet cyclopropylidene intermediate. acs.org This pathway highlights a common route for triplet-sensitized allene reactions, which often involve radical or cyclopropylidene intermediates. acs.org

Direct Photolysis and Singlet-State Reactivity

In contrast, direct, unsensitized irradiation of 1,2-cyclononadiene in dilute pentane (B18724) solution with Vycor-filtered light (λ > 220 nm) follows a different mechanistic path, presumably involving the singlet excited state. acs.org

Under these conditions, at low conversion (<2%), a single primary photoproduct is formed: a stable bicyclic cyclopropene (B1174273) (tricyclo[6.1.0.0¹²]non-9-ene). acs.org This intermediate is a key branching point in the reaction cascade. Upon further irradiation, the bicyclic cyclopropene undergoes secondary photoreactions, rearranging to regenerate some of the starting 1,2-cyclononadiene and forming a mixture of other C₉ isomers. acs.org The mechanism for the secondary reactions is believed to involve the ring-opening of the cyclopropene to two isomeric vinylcarbenes, which then lead to the final product distribution. acs.org

The major products formed from the secondary photoreaction of the bicyclic cyclopropene intermediate are detailed in the table below.

| Compound | Product Name/Structure | Relative Ratio |

|---|---|---|

| 1 | 1,2-Cyclononadiene (starting material) | 2.0 |

| 5 | cis-Bicyclo[6.1.0]non-2-ene | 2.8 |

| 6 | cis-Bicyclo[5.2.0]non-8-ene | 2.7 |

| 7 | cis,cis-1,3-Cyclononadiene | 1.0 |

| 8 | cis,cis-1,4-Cyclononadiene | 0.5 |

Characterization of Photochemical Intermediates

The characterization of transient species is crucial for elucidating photochemical mechanisms. In related systems, such as the photochemical isomerization of an alkyne to an allene within a donor-acceptor dyad, advanced spectroscopic techniques have been employed. nih.govacs.org Ultrafast broadband mid-IR and visible transient absorption spectroscopy have been used to directly observe the formation of allene intermediates and characterize their electronic states. nih.gov These studies have identified twisted and rehybridized intramolecular charge-transfer (TRICT) states, which involve a significant structural change from the sp hybridization of the alkyne to the sp² hybridization of the allene carbon, accompanied by charge separation. nih.govacs.org While not performed on this compound itself, these methods exemplify the techniques required to characterize the short-lived intermediates in allene photochemistry.

Advanced Spectroscopic Characterization of 1,2 Nonadiene and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments offer a complete picture of the carbon framework and the relative arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbon atoms within a molecule. organicchemistrydata.org For 1,2-nonadiene, the spectra are characterized by distinct signals corresponding to the allenic protons and carbons, as well as the adjoining alkyl chain.

The ¹H NMR spectrum reveals the number of different types of protons and provides clues about their connectivity through spin-spin coupling. The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom, indicating the molecule's carbon skeleton. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Allenic CH | ¹H | ~5.1 - 5.3 | Complex multiplet |

| Allenic CH₂ | ¹H | ~4.6 - 4.8 | Multiplet |

| Central Allenic C | ¹³C | ~200 - 210 | Unique downfield shift for the sp-hybridized carbon |

| Terminal Allenic CH₂ | ¹³C | ~75 - 90 | sp²-hybridized carbon |

| Internal Allenic CH | ¹³C | ~90 - 100 | sp²-hybridized carbon |

| Allylic CH₂ (C4) | ¹H | ~2.0 - 2.2 | Multiplet |

| Alkyl Chain (C5-C8) | ¹H / ¹³C | 0.8 - 1.6 | Overlapping signals in the typical aliphatic region |

The analysis of synthetic intermediates is equally crucial. For instance, in syntheses involving the hydroboration of conjugated dienes like (E)-1,3-nonadiene, NMR is used to confirm the structure of the resulting allylboronate esters before their conversion to other products. nih.gov The specific chemical shifts and coupling constants of these intermediates provide direct evidence of the reaction's regioselectivity and success. nih.gov

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous assignment and for determining complex stereochemical and conformational details. measurlabs.comipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the allenic protons and the adjacent allylic protons on C4, and sequentially along the alkyl chain, allowing for the assignment of the entire proton spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu It is the primary method for assigning carbon resonances by linking them to their already-assigned proton partners.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.edu This is critical for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For example, it can link the terminal methyl protons (H9) to carbons C8 and C7, confirming the end of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net While this compound itself is achiral, many of its derivatives and intermediates can exhibit stereoisomerism, including the axial chirality characteristic of suitably substituted allenes. uou.ac.inyoutube.com NOESY is the definitive NMR method for elucidating such stereochemistry by observing through-space correlations between substituents.

Together, these advanced techniques provide a powerful suite for confirming not only the constitution of this compound and its intermediates but also their specific 3D structure. slideshare.netslideshare.net

Mass Spectrometry for Molecular Confirmation and Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing complex mixtures and identifying trace components. ekb.eg A sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, which generates a unique mass spectrum or "fingerprint." nist.gov

This technique is highly effective for:

Molecular Weight Confirmation: The mass spectrum of this compound shows a molecular ion peak (M⁺) that confirms its molecular weight of 124.22 g/mol . nist.govnih.gov

Impurity Identification: In a synthesized sample of this compound, GC-MS can detect and identify trace impurities, such as leftover starting materials, byproducts, or isomeric dienes. acs.org

Analysis in Complex Matrices: GC-MS has been used to identify this compound as a component of natural essential oils, demonstrating its ability to detect specific compounds within a complex biological matrix. nih.gov The resulting mass spectrum can be compared against extensive libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nist.govnih.gov

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is the most relevant method.

Gas chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds and separating isomers. libretexts.org A sample is vaporized and travels through a long column, and the time it takes for the compound to exit the column is known as its retention time. This retention time is a highly reproducible characteristic for a specific compound under defined conditions. libretexts.org

Purity Assessment: The purity of a this compound sample can be determined by analyzing its gas chromatogram. An ideally pure sample would show a single, sharp peak. libretexts.org The presence of other peaks indicates impurities, and the percent purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com

Isomer Analysis: GC is exceptionally useful for separating isomers, which often have very similar properties but can be distinguished by a GC column. For example, this compound can be effectively separated from its isomers, such as (E)-1,3-nonadiene or 1,8-nonadiene (B1346706), as they will exhibit different retention times. nih.govnih.gov For chiral intermediates or derivatives of this compound, specialized chiral GC columns are required to separate the enantiomers. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique utilized for the separation, identification, and quantification of components within a mixture. researchgate.netbridgewater.edu In the context of the synthesis of this compound, HPLC serves as an indispensable tool for real-time reaction monitoring. This allows for the precise tracking of the consumption of starting materials and the formation of the desired allene (B1206475) product, as well as any intermediates and byproducts. The ability to monitor reaction progress ensures optimal reaction times, yields, and purity of the final product.

The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). globalresearchonline.net For a relatively non-polar compound like this compound, a normal-phase or reverse-phase HPLC method can be developed.

Normal-Phase HPLC for Alkene Separation

In normal-phase HPLC (NP-HPLC), a polar stationary phase, such as silica (B1680970) or an amino-modified silica gel, is used in conjunction with a non-polar mobile phase like n-hexane or n-heptane. researchgate.netnih.gov This method is particularly effective for separating isomers and different classes of hydrocarbons. researchgate.netnih.gov In the synthesis of this compound, NP-HPLC can be employed to separate the allene from its potential precursors, such as a corresponding propargylic alcohol, and any isomeric byproducts, like 1,3-nonadiene. The separation mechanism relies on the polarity differences between the compounds; more polar compounds will have a stronger interaction with the stationary phase and thus elute later. researchgate.net

Reaction Monitoring in Practice

To monitor the synthesis of this compound, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched if necessary, and injected into the HPLC system. bridgewater.edu Since this compound lacks a strong chromophore for standard UV detection, a UV detector set to a low wavelength (e.g., ~200-210 nm) where the double bonds exhibit some absorbance, or a refractive index (RI) detector can be utilized. globalresearchonline.netresearchgate.net A diode-array detector (DAD) can also be employed to scan a range of wavelengths, which is useful for identifying different components based on their UV spectra. nih.gov

The progress of the reaction is tracked by observing the change in the peak areas of the reactants and products in the resulting chromatograms. The disappearance of the starting material's peak and the concurrent appearance and growth of the this compound peak indicate the progression of the reaction. Quantification can be achieved by creating calibration curves for the starting materials and the product. nih.gov

Detailed Research Findings

While specific HPLC methods for monitoring the synthesis of this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from research on similar separations. For instance, the separation of alkene isomers has been successfully achieved using amino-modified silica gel columns with n-heptane as the mobile phase. nih.gov The use of a backflush device can also be incorporated to expedite the elution of strongly retained components and clean the column between runs. researchgate.net

For the synthesis of an allene from a propargylic precursor, a hypothetical reaction monitoring scenario using HPLC could involve the parameters outlined in the table below. The data illustrates the conversion of a propargylic alcohol to this compound over time.

Table 1: Hypothetical HPLC Data for Monitoring the Synthesis of this compound

| Time (minutes) | Peak Area of Propargylic Precursor (Arbitrary Units) | Peak Area of this compound (Arbitrary Units) |

| 0 | 15,432 | 0 |

| 15 | 11,574 | 3,858 |

| 30 | 7,716 | 7,716 |

| 60 | 3,086 | 12,346 |

| 90 | 772 | 14,660 |

| 120 | < 50 (Below Limit of Quantification) | 15,382 |

This interactive table showcases the typical progression of a chemical reaction as monitored by HPLC, demonstrating the decrease in the starting material and the increase in the desired product over time.

The selection of the appropriate HPLC column and mobile phase is critical for achieving good separation between the analyte of interest and other components in the reaction mixture. mtc-usa.com For instance, different types of isomers (positional, geometric) may require specific column chemistries, such as phenyl- or cholesterol-based stationary phases, for effective resolution. mtc-usa.com The development of a robust HPLC method is a crucial step in ensuring the efficient and controlled synthesis of this compound. mdpi.com

Computational and Theoretical Chemistry Studies of 1,2 Nonadiene

Quantum Chemical Calculations on Allene (B1206475) Systems

Quantum chemical calculations provide profound insights into the structure and reactivity of allenes, a unique class of compounds featuring cumulative double bonds. For 1,2-nonadiene, these computational methods illuminate its electronic properties and the inherent strain associated with the allene moiety.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov For allene systems like this compound, DFT calculations reveal a unique electronic characteristic: the presence of extended helical molecular orbitals. rsc.org This is a departure from the simple textbook model of orthogonal p-orbitals. rsc.org These helical frontier molecular orbitals (FMOs) have implications for predicting the outcomes of reactions such as cycloadditions. rsc.org

The reactivity of allenes is a central focus of DFT studies. Research on the reaction of atomic hydrogen with allene shows that the addition mechanism has low energy barriers, forming adducts that can then decompose into various products. nih.gov Kinetic analyses based on these calculations indicate that the dominant product formation pathways are temperature-dependent. nih.gov Similarly, DFT has been employed to model the regiodivergence in copper-catalyzed hydroallylation of imines with terminal allenes, proposing a mechanistic model based on transition state calculations. mit.edu

DFT calculations are also crucial for understanding reaction mechanisms. For instance, in the intramolecular cycloadditions of the 1,3-dithiolium cation with an adjacent allene group, DFT was used to identify transition states and intermediates, revealing a one-step asynchronous [3+2] cycloaddition pathway. researchgate.netacs.org These studies often use functionals like B3LYP, M06-2X, and ωB97XD to optimize geometries and predict reaction energetics. researchgate.netacs.org

The following table summarizes key DFT findings related to allene systems:

| System/Reaction | DFT Functional/Basis Set | Key Finding | Reference |

|---|---|---|---|

| Allene Electronic Structure | Not Specified | Presence of extended helical frontier molecular orbitals (FMOs). | rsc.org |

| H + Allene Reaction | M06-2X/aug-cc-pVTZ | Addition mechanism has low energy barriers (2.1 and 3.8 kcal/mol). | nih.gov |

| Cu-Catalyzed Allylation | Not Specified | Proposed a mechanistic model for regiodivergence based on transition state analysis. | mit.edu |

| Intramolecular Dithiolium-Allene Cycloaddition | B3LYP, M06-2X, ωB97XD / 6-31G(d) | Proceeds via a one-step, asynchronous [3+2] cycloaddition mechanism. | researchgate.netacs.org |

Ab Initio Calculations for Understanding Allene Strain and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in quantifying the strain and stability of allene systems. The bending of the allene unit is a key factor in its strain energy. Model ab initio molecular orbital calculations have shown that the bending potential for the first 20 degrees is relatively soft, contributing only about 4 kcal/mol to the strain energy, but it increases sharply beyond that. metu.edu.tr

For cyclic allenes, strain energy is a significant factor determining their reactivity. researchgate.net Ab initio methods have been used to estimate the strain for a series of cyclic allenes. For example, the strain energy for 1,2-cyclohexadiene is estimated to be 32 kcal/mol. researchgate.net These calculations often employ isodesmic and homodesmic reactions to derive strain estimates. researchgate.net

The relative stability of allene isomers can also be assessed using ab initio methods. Studies on the acetylene-allene rearrangement of propargyl systems have used ab initio calculations to determine the relative stabilities of propyne (B1212725) and allene structures. isu.ru These studies have shown that including electron correlation at higher levels, such as MP4, is necessary for accurate energy difference predictions that align with experimental data. isu.ru For instance, the reaction of chlorine atoms with allene was studied using highly correlated ab initio calculations, which indicated that the addition of a chlorine atom to the center and end carbons are barrierless processes. nist.gov

Here is a table summarizing strain energies for some cyclic allenes calculated using ab initio methods:

| Cyclic Allene | Estimated Strain Energy (kcal/mol) | Reference |

|---|---|---|

| 1,2-Cyclohexadiene | 32 | researchgate.net |

| 1,2-Cycloheptadiene | 14 | researchgate.net |

| 1,2-Cyclooctadiene | 5 | researchgate.net |

| 1,2-Cyclononadiene (B72335) | 2 | researchgate.net |

Mechanistic Pathway Modeling and Transition State Analysis of Allene Reactions

Computational chemistry provides powerful tools for modeling the reaction mechanisms of allenes and analyzing the transition states involved. This approach offers a detailed, step-by-step view of how reactions proceed, which is often difficult to obtain through experimental means alone.

DFT calculations are frequently used to map out the potential energy surfaces of allene reactions. For example, the mechanism of the intramolecular cycloaddition of a 1,3-dithiolium cation with an allenyl group was investigated using DFT. researchgate.netacs.org The calculations identified the transition states for each step and confirmed their connections to the corresponding intermediates using the intrinsic reaction coordinate (IRC) method. researchgate.netacs.org This revealed that the reaction starts with a one-step asynchronous [3+2] cycloaddition. researchgate.netacs.org

In a study on the ligand-controlled copper-catalyzed regiodivergent silacarboxylation of allenes, DFT calculations were performed to elucidate the detailed mechanisms. rsc.org The analysis of electronic and steric factors in the selectivity-determining transition states provided insight into the origin of the observed regioselectivity. rsc.org For one catalytic system, the regioselectivity was determined by steric effects in a key transition state, while for another, electronic effects were found to be the controlling factor. rsc.org

Similarly, the mechanism and kinetics of the reaction between atomic hydrogen and allene have been meticulously studied. nih.gov The computed results revealed both an abstraction mechanism leading to the propargyl radical and an addition mechanism forming 2-propenyl and allyl radicals. nih.gov Rate constants were computed using transition state theory (TST) for the abstraction pathway and RRKM/master equation calculations for the addition-dissociation network. nih.gov

The following table presents data from a mechanistic study of a Cu-catalyzed reaction of allenes, highlighting the calculated activation energies for key steps.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Migratory Insertion | TS3A | 14.4 | rsc.org |

| CO₂ Insertion | TS4A | 12.2 | rsc.org |

Theoretical Studies on Electronic Delocalization and Bonding in Cumulative Double Bond Systems

The unique arrangement of cumulative double bonds in allenes gives rise to interesting electronic properties, including delocalization and specific bonding characteristics. Theoretical studies are essential for understanding these features.

Quantum-chemical calculations have shown that the traditional model of orthogonal p-orbitals is insufficient to fully describe the electronic structure of allenes. rsc.org Instead, allenes exhibit extended frontier molecular orbitals with a helical topology, which is a form of extended conjugation. rsc.org This electronic structure is more akin to that seen in Möbius aromatic systems. rsc.org In contrast, cumulenes with an even number of double bonds show the expected p-orbital orthogonality. rsc.org

Natural Bond Orbital (NBO) analysis is a common tool used to investigate bonding features. In a study of intramolecular cycloadditions, NBO analysis was used to understand the role of specific atoms in the transition state, elucidating stabilizing orbital interactions. researchgate.netacs.org

The concept of π-electron delocalization is central to understanding the properties of conjugated systems. In polyconjugated materials, the extent of frequency dispersion in Raman spectra with chain length is related to the degree of π-electron confinement versus delocalization. researchgate.net While not directly on this compound, studies on related systems like oligothiophenes show that the aromaticity of the constituent monomers affects the delocalization along the chain. researchgate.net

A comparative analysis of nickel-phosphine complexes with ligands containing cumulated double bonds, including allene, revealed that a three-center π electron system does not form in allene, as indicated by a low delocalization index between non-adjacent carbon atoms. mdpi.com This is in contrast to other cumulenes where such delocalization is more significant. mdpi.com

The table below summarizes key theoretical findings regarding bonding and delocalization in allene and related systems.

| System | Theoretical Method | Key Finding on Bonding/Delocalization | Reference |

|---|---|---|---|

| Allenes | Quantum-chemical calculations | Exhibit extended helical molecular orbitals, a form of extended conjugation. | rsc.org |

| Allene in Ni-complex | QTAIM/NBO | A low delocalization index (δ(C,C') = 0.08) indicates the absence of a three-center π electron system. | mdpi.com |

| Intramolecular Dithiolium-Allene Cycloaddition | NBO Analysis | Revealed stabilizing orbital interactions in the transition state. | researchgate.netacs.org |

Stereochemical Predictions and Conformational Landscape Analysis

The three-dimensional structure of molecules, including their various conformations and stereochemical possibilities, is critical to their chemical behavior. numberanalytics.com Computational methods are invaluable for exploring the conformational landscape and predicting stereochemical outcomes of reactions involving molecules like this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com For a flexible molecule like this compound, with its long alkyl chain, numerous conformations are possible. While specific conformational analysis of this compound is not extensively documented in the provided context, the principles can be inferred from studies on similar molecules. For example, in butane, the anti conformation is the most stable, while the eclipsed conformation is the least stable due to steric repulsion. ucsd.edu The long heptyl group in this compound would also adopt staggered conformations to minimize steric strain.

In the context of stereochemistry, theoretical calculations can predict the stereochemical outcome of reactions. For instance, in the photoaddition of allenes to unsaturated carbonyl compounds, a general rule was proposed to predict the stereochemistry of the photoadducts, which can be rationalized through computational analysis of the transition states. ias.ac.in For cyclic allenes, which are chiral, ab initio calculations have been used to predict the barriers to interconversion of enantiomers, showing that these barriers decrease with increasing ring strain. researchgate.net

The table below provides examples of how computational methods are applied to conformational and stereochemical analysis.

| System/Problem | Computational Approach | Key Finding/Prediction | Reference |

|---|---|---|---|

| Cyclic Allenes | Ab initio calculations | Barriers to enantiomeric interconversion are reduced with increasing strain. | researchgate.net |

| Flexible Molecules | DFT with solvent models | Inclusion of solvent effects is often necessary for accurate determination of absolute configuration. | acs.org |

| Conjugated Linoleic Acid Isomers | DFT (GIAO/B3LYP) | Accurate prediction of ¹H-NMR chemical shifts for unequivocal identification of geometric isomers. | researchgate.net |

| Bicyclo[3.3.1]nonane derivatives | DFT Calculations | Reproduced X-ray structures very well, confirming endo,endo structures. | researchgate.net |

Research Applications of 1,2 Nonadiene in Specialized Organic Synthesis and Materials Science

Utility as a Key Building Block for Complex Organic Architectures

1,2-Nonadiene has proven to be a valuable C9 building block for the assembly of intricate organic molecules, including heterocyclic systems and chiral intermediates. Its ability to undergo multicomponent reactions and cycloadditions makes it a strategic choice for synthetic chemists aiming to build molecular complexity in a controlled manner.

The reactivity of this compound has been harnessed for the synthesis of various heterocyclic frameworks. A notable application is in palladium-catalyzed multicomponent reactions. For instance, homoallylic amines, synthesized from this compound, can be further transformed into 2,3,4-trisubstituted tetrahydropyridines, a class of heterocycles that are valuable in medicinal chemistry. organic-chemistry.org This transformation underscores the role of this compound as a gateway to important nitrogen-containing cyclic systems. organic-chemistry.org

Furthermore, this compound participates in palladium-catalyzed formal (5+2) cycloaddition reactions with homobenzyltriflamides or o-methylbenzyltriflamides. nih.gov This process allows for the construction of enantioenriched 2-benzazepine adducts, seven-membered heterocyclic rings, in excellent yields and with high enantioselectivity. nih.gov

A key feature of reactions involving this compound is the ability to generate stereocenters with a high degree of control. The palladium(II)-catalyzed three-component coupling of this compound, boronic acids, and imines is both regio- and diastereoselective, leading to the formation of two new stereocenters in the resulting homoallylic amine products in a single step. organic-chemistry.orgorganic-chemistry.org This makes this compound a direct precursor to advanced chiral intermediates.

The utility of nonadiene-based structures extends to the design of chiral ligands for asymmetric catalysis. While many examples utilize the spiro acs.orgacs.org-1,6-nonadiene backbone, the principle of using the nonadiene (B8540087) scaffold to create a rigid chiral environment is well-established. oup.comchinesechemsoc.org In a more direct application, the asymmetric (5+2) annulation involving a nonadiene substrate and a chiral ligand system produces benzazepine products with high enantiomeric excess (up to 97% ee), demonstrating the role of this compound in building complex chiral architectures. nih.gov

Role as a Substrate in Novel Catalyst Development and Performance Evaluation

This compound serves as a benchmark substrate for the development and assessment of new catalytic systems. Its participation in the three-component coupling reaction to form homoallylic amines provides a reliable platform for evaluating catalyst performance. nih.gov

Research into this reaction has led to the exploration of novel pallada(II)cycles as catalysts. These were tested against the originally established catalyst system, Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov The performance of a cyclopalladated dimer catalyst was evaluated in the reaction of p-methoxycarbonylphenylboronic acid, this compound, and (E)-N-benzylidene-4-methoxyaniline. The study found that the palladacycle, in the presence of a phosphine co-ligand, afforded improved yields compared to the traditional Pd(OAc)₂ system, particularly with electronically diverse boronic acids. nih.gov The need for a phosphine ligand with the palladacycle was identified as a critical factor for achieving optimal reactivity. nih.gov

| Catalyst | Ligand | Yield (%) | Conditions |

|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | 75 | THF, 40 °C, 16 h |

| Cyclopalladated Dimer A | None | 15 | THF, 40 °C, 16 h |

| Cyclopalladated Dimer A | P(t-Bu)₃ | 88 | THF, 40 °C, 16 h |

| Cyclopalladated Dimer A | S-PHOS | 91 | THF, 40 °C, 16 h |

Data sourced from a study on palladacycle catalysts for three-component coupling reactions involving this compound. nih.gov The table illustrates the superior performance of the palladacycle catalyst when combined with a phosphine ligand.

Contribution to the Synthesis of Biologically Relevant Molecules (e.g., derived from homoallylic amines)

This compound is a key starting material in a palladium(II)-catalyzed three-component coupling reaction that efficiently produces highly substituted homoallylic amines and their α-amino ester analogues. organic-chemistry.orgacs.orgnih.govfigshare.com This reaction couples this compound with a variety of boronic acids and imines under mild conditions. organic-chemistry.org The process involves an allylpalladium umpolung, which reverses the typical polarity of the allyl fragment, allowing it to act as a nucleophile and attack the imine. organic-chemistry.orgacs.orgnih.gov

The resulting branched homoallylic amines are valuable synthetic intermediates. organic-chemistry.org As mentioned, they can be readily converted into 2,3,4-trisubstituted tetrahydropyridines, which are heterocyclic scaffolds of significant interest in medicinal chemistry due to their presence in many biologically active compounds. organic-chemistry.org The versatility of the three-component reaction allows for the synthesis of a wide array of homoallylic amines by varying the boronic acid and imine coupling partners. organic-chemistry.org

| Imine Substrate | Boronic Acid | Yield (%) |

|---|---|---|

| Ethyl iminoacetate | Phenylboronic acid | 85 |

| (E)-N-benzylideneaniline | Phenylboronic acid | 89 |

| (E)-N-benzylidene-4-methoxyaniline | p-Tolylboronic acid | 94 |

| (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | Phenylboronic acid | 98 |

Table illustrating the scope of the Pd(II)-catalyzed three-component coupling of this compound with various imines and boronic acids to synthesize homoallylic amines. organic-chemistry.org

Occurrence and Isolation of 1,2 Nonadiene in Biological and Environmental Contexts

Identification and Quantification in Natural Product Extracts (e.g., Essential Oils of Agrimonia asiatica Juz.)

The essential oil of Agrimonia asiatica Juz., a perennial plant utilized in traditional medicine, has been found to contain 1,2-nonadiene as a notable constituent. In a study focused on the chemical composition of the essential oil from the aerial parts of this plant, this compound was identified and quantified using gas chromatography-mass spectrometry (GC-MS). The analysis revealed that this compound constituted 6.199% of the total essential oil composition. rsc.org

The essential oil was extracted from the wild-growing plant in Kazakhstan via a steam-distillation method. rsc.org The identification of its components was achieved by comparing their mass spectra with the NIST Library. rsc.org This finding highlights the natural occurrence of this compound in the plant kingdom and suggests its potential contribution to the aromatic profile of certain plant species.

Table 1: Major Chemical Constituents of Essential Oil from Agrimonia asiatica Juz. rsc.org

| Compound | Percentage (%) |

| β-Selinene | 36.370 |

| α-Panasinsene | 21.720 |

| Hexadecanoic acid | 7.839 |

| This compound | 6.199 |

Detection and Formation in Oxidized Lipid Systems (e.g., Frying Oils, Fish Oil)

While direct evidence for the presence of this compound in frying oils is not extensively documented in the reviewed literature, the formation of various nonadiene (B8540087) isomers has been confirmed in other oxidized lipid systems, such as fish oil. The thermal degradation of cooking oils leads to the formation of a complex mixture of volatile compounds, including aldehydes, ketones, alcohols, and hydrocarbons. nih.gov The specific composition of these volatiles is dependent on the fatty acid profile of the oil and the heating conditions. nih.gov

Research on the autoxidation of menhaden fish oil has demonstrated the production of at least three isomers of nonadiene under conditions of light exposure, heating, and dark storage. researchgate.net Among the identified isomers was the potent aroma compound 2,4-nonadiene (B1623287), which is noted to be predominantly derived from the oxidation of omega-6 fatty acids. researchgate.net The general mechanism of lipid oxidation involves the formation of hydroperoxide intermediates from free radicals, which then decompose into a variety of volatile secondary products. mdpi.com It is through these complex degradation pathways of polyunsaturated fatty acids that the formation of nonadiene isomers, and plausibly this compound, can occur.

Table 2: Conditions for Nonadiene Isomer Formation in Oxidized Menhaden Oil researchgate.net

| Oxidation Condition | Duration/Temperature | Outcome |

| Exposure to light | 11 days | Production of at least three nonadiene isomers |

| Heating | 121°C for 80 minutes | Production of at least three nonadiene isomers |

| Storage in the dark | 40°C for 48 hours | Production of at least three nonadiene isomers |

Biogenic Formation Pathways and Isomer Distribution Studies

The biogenic formation of allenes, including this compound, is linked to the enzymatic processing of fatty acid hydroperoxides. In plants, a key pathway involves the enzyme allene (B1206475) oxide synthase (AOS), which is a member of the cytochrome P450 family (CYP74). researchgate.net This enzyme catalyzes the dehydration of fatty acid hydroperoxides, products of lipoxygenase activity on polyunsaturated fatty acids like linoleic and linolenic acid, to form unstable allene oxides. researchgate.net

These allene oxides are highly reactive intermediates that can be further metabolized. For instance, they can be converted into cyclopentenones, such as jasmonic acid, which are important plant signaling molecules. researchgate.net The formation of a C9 allene like this compound would likely arise from the cleavage of a larger fatty acid precursor following the initial enzymatic steps. While the precise enzymatic sequence leading to this compound has not been fully elucidated, the established role of AOS in generating the allene functionality is a critical aspect of its probable biosynthetic origin.

Studies on the isomer distribution of nonadienes in oxidized fish oil have provided some insights into the relative abundance of different forms. While 2,4-nonadiene was a focus of one study due to its potent aroma, the research confirmed the presence of at least three nonadiene isomers. researchgate.net However, specific quantitative data on the distribution, including the percentage of this compound relative to other isomers in this or other systems, remains an area for further investigation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.